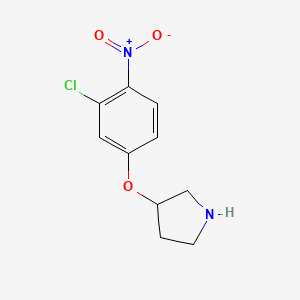![molecular formula C16H13BrClNO3 B13537308 [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate CAS No. 556014-90-5](/img/structure/B13537308.png)
[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate typically involves a multi-step process. One common route includes the following steps:
Formation of the 4-(4-Bromophenyl)-4-oxobutyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where 4-bromobenzoyl chloride reacts with butyric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with 2-chloropyridine-3-carboxylic acid: The intermediate is then coupled with 2-chloropyridine-3-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the butyl chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The primary product would be the corresponding alcohol.
Oxidation: Products could include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and chloropyridine moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Bromophenyl)-4-oxobutyl] 2-hydroxypyridine-3-carboxylate
- [4-(4-Bromophenyl)-4-oxobutyl] 2-methylpyridine-3-carboxylate
- [4-(4-Bromophenyl)-4-oxobutyl] 2-aminopyridine-3-carboxylate
Uniqueness
Compared to similar compounds, [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is unique due to the presence of both bromophenyl and chloropyridine moieties. This combination enhances its reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
556014-90-5 |
|---|---|
Molecular Formula |
C16H13BrClNO3 |
Molecular Weight |
382.63 g/mol |
IUPAC Name |
[4-(4-bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C16H13BrClNO3/c17-12-7-5-11(6-8-12)14(20)4-2-10-22-16(21)13-3-1-9-19-15(13)18/h1,3,5-9H,2,4,10H2 |
InChI Key |
HOKVAHYSBQTBQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCCCC(=O)C2=CC=C(C=C2)Br |
solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



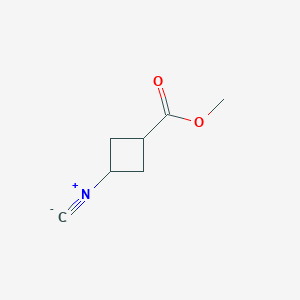
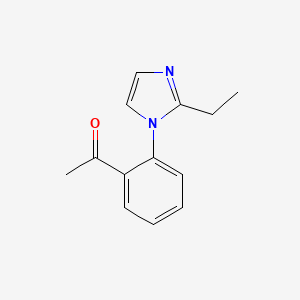
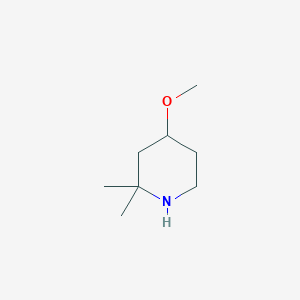


![(R)-1-(Imidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B13537276.png)
![2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13537279.png)
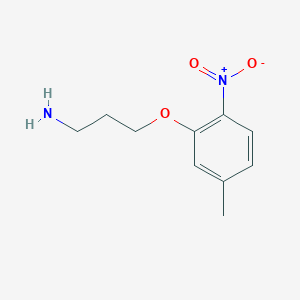
![6-[(3S)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13537289.png)
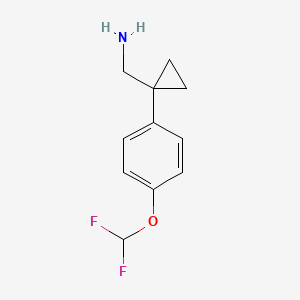

![1-{3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanaminedihydrochloride](/img/structure/B13537311.png)
